molecular formula C10H7N3O3S B12921294 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid CAS No. 62642-35-7

2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid

Cat. No.: B12921294
CAS No.: 62642-35-7
M. Wt: 249.25 g/mol
InChI Key: NCYVKOHOJOOQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid moiety linked to a 1,2,4-triazin-6-one ring substituted with a sulfanylidene (C=S) group at position 2.

Properties

CAS No.

62642-35-7

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

2-(6-oxo-3-sulfanylidene-1,2-dihydro-1,2,4-triazin-5-yl)benzoic acid

InChI

InChI=1S/C10H7N3O3S/c14-8-7(11-10(17)13-12-8)5-3-1-2-4-6(5)9(15)16/h1-4H,(H,12,14)(H,15,16)(H,11,13,17)

InChI Key

NCYVKOHOJOOQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NNC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzoic acid with thiourea in the presence of a suitable catalyst can lead to the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Triazin-Benzoic Acid Family

4-[(6-Methyl-5-oxo-2,3-dihydro-1,2,4-triazin-3-yl)amino]benzoic Acid ()
  • Structure: The triazine ring is substituted with a methyl group at position 6 and an oxo group at position 5, linked to benzoic acid via an amino group.
  • Molecular Formula : C₁₁H₁₁N₅O₃.
  • Key Differences: Lacks the sulfanylidene group, reducing sulfur-mediated reactivity. The amino linkage (vs. direct bonding in the target compound) may alter conformational flexibility and hydrogen-bonding capacity .
4-[2-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazino]benzoic Acid ()
  • Structure: Features a hydrazino bridge (-NH-NH-) connecting the triazine (substituted with 3-oxo and 6-methyl groups) to benzoic acid.
  • Molecular Formula : C₁₁H₁₁N₅O₃.
  • Absence of sulfur substitution reduces thiophilicity compared to the target compound .
Sulfonylurea Herbicides ()
  • Examples : Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S).
  • Structure : A triazine ring connected via sulfonylurea linkages to benzoic acid esters.
  • Key Differences :
    • Sulfonylurea bridges (vs. direct bonding in the target compound) confer herbicidal activity via acetolactate synthase inhibition.
    • Methyl ester groups enhance lipophilicity, contrasting with the free carboxylic acid in the target compound .

Physicochemical and Analytical Comparisons

Acidity and Reactivity
  • The sulfanylidene group in the target compound likely increases acidity (pKa) compared to amino- or hydrazino-linked analogs due to electron-withdrawing effects.
  • In contrast, methyl or oxo substituents (e.g., ) stabilize the triazine ring via inductive effects but reduce electrophilicity .
Conformational Analysis
  • highlights conformational matching between benzoic acid derivatives and bioactive molecules (e.g., estazolam). The target compound’s planar triazine-benzoic acid system may enable similar pharmacophore alignment, though this requires experimental validation .
Spectroscopic Characterization
  • X-ray crystallography and NMR () are critical for resolving atropisomerism in benzoic acid derivatives. For the target compound, ¹³C NMR could confirm sulfur-induced deshielding, while IR might reveal C=S stretching (~1200 cm⁻¹) absent in oxo analogs .

Biological Activity

2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structure combines a triazine ring with a benzoic acid moiety, which contributes to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Property Value
CAS Number62642-35-7
Molecular FormulaC10H7N3O3S
Molecular Weight249.25 g/mol
IUPAC Name2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid
InChI KeyNCYVKOHOJOOQFK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid typically involves multi-step reactions starting from precursors such as 2-aminobenzoic acid and thiourea. The reaction conditions often include controlled temperatures and the presence of catalysts to enhance yield and purity. Advanced methods such as continuous flow reactors are also employed to optimize production efficiency while adhering to green chemistry principles .

Antimicrobial Properties

Research indicates that 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting enzymes involved in cell wall synthesis. The compound's mechanism of action may involve binding to these enzymes and disrupting normal cellular processes .

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells through interactions with key signaling pathways. Its ability to modulate these pathways makes it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory enzymes such as lipoxygenase (LO), which plays a crucial role in inflammatory responses .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid. For instance:

  • Photoprotective and Antioxidant Activity : A series of synthesized compounds based on this structure were tested for their ability to protect against UV radiation and oxidative stress. Some derivatives showed promising results as multifunctional agents with antioxidant properties .
  • Antiproliferative Effects : Compounds derived from this triazine structure were assessed for their antiproliferative effects on various cancer cell lines. Results indicated that certain modifications enhanced their efficacy against specific tumor types .

The biological activity of 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid is attributed to its ability to interact with molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.